2-Chloro-1-ethynyl-4-fluorobenzene
Overview
Description
2-Chloro-1-ethynyl-4-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethynyl group at the first position, and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethynyl-4-fluorobenzene typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethynyl-4-fluorobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) can be used under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by a nucleophile.
Addition Reactions: Products include haloalkenes or dihaloalkanes, depending on the reagents used.
Scientific Research Applications
2-Chloro-1-ethynyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-4-fluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, forming a new carbon-nucleophile bond.
Addition Reactions: The ethynyl group can react with electrophiles, forming addition products through the formation of a carbocation intermediate.
Comparison with Similar Compounds
2-Chloro-1-ethynyl-4-fluorobenzene can be compared with other similar compounds, such as:
1-Ethynyl-4-fluorobenzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-ethynylbenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
1-Chloro-4-ethynylbenzene: Lacks the fluorine atom, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
2-chloro-1-ethynyl-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQZYRBIKLGCQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296872 | |
Record name | 2-Chloro-1-ethynyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057670-02-6 | |
Record name | 2-Chloro-1-ethynyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057670-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-ethynyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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